molecular formula C15H20F3N3O3 B6961794 N-[1-oxo-1-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]amino]propan-2-yl]furan-3-carboxamide

N-[1-oxo-1-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]amino]propan-2-yl]furan-3-carboxamide

Cat. No.: B6961794
M. Wt: 347.33 g/mol
InChI Key: PAGMEGGOJOKLIX-UHFFFAOYSA-N
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Description

N-[1-oxo-1-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]amino]propan-2-yl]furan-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoroethyl group attached to a piperidine ring, which is further connected to a furan carboxamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and other research areas.

Properties

IUPAC Name

N-[1-oxo-1-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]amino]propan-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O3/c1-10(19-14(23)11-4-6-24-8-11)13(22)20-12-3-2-5-21(7-12)9-15(16,17)18/h4,6,8,10,12H,2-3,5,7,9H2,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGMEGGOJOKLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCN(C1)CC(F)(F)F)NC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-oxo-1-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]amino]propan-2-yl]furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate, which involves the reaction of 2,2,2-trifluoroethylamine with a suitable piperidine derivative under controlled conditions.

    Coupling with Furan Carboxamide: The piperidine intermediate is then coupled with furan-3-carboxylic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.

    Final Oxidation Step: The final step involves the oxidation of the intermediate to introduce the oxo group, typically using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-oxo-1-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]amino]propan-2-yl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[1-oxo-1-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]amino]propan-2-yl]furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of trifluoroethyl and piperidine-containing compounds on biological systems, including their interactions with proteins and nucleic acids.

    Industrial Applications: The compound’s chemical properties may be exploited in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of N-[1-oxo-1-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]amino]propan-2-yl]furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can bind to its target, modulating its activity through inhibition or activation. The exact pathways involved depend on the specific biological context and the target’s role in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-oxo-1-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]amino]propan-2-yl]furan-3-carboxamide stands out due to its furan carboxamide moiety, which imparts unique chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds, potentially offering distinct advantages in specific applications.

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